3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one
Description
Properties
IUPAC Name |
3-hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-7-3-12(4-8-14)17(21)16(11-18-22)20-19-13-5-9-15(24-2)10-6-13/h3-11,19,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKMZUXBBDSRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazone linkage, which is often associated with various biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that related compounds effectively inhibit the growth of various microorganisms, including:
- Staphylococcus epidermidis
- Corynebacterium xerosis
- Brevibacterium epidermidis
The Minimum Inhibitory Concentration (MIC) values for these compounds can be quite low, demonstrating potent antimicrobial activity. For example, an MIC of 500 ppm was reported for Corynebacterium xerosis, indicating strong efficacy against body odor-causing bacteria .
Anti-inflammatory Activity
Anti-inflammatory properties have also been observed in related compounds. For instance, a study on hydrazone derivatives showed significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells. The mechanism involved suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of a related compound was evaluated using a turbidimetric measurement method. The study established growth curves for various microorganisms in the presence and absence of the compound. The results confirmed significant inhibition of microbial growth at specific concentrations.
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory mechanisms of a compound structurally similar to this compound. The research utilized Western blot analysis to demonstrate that treatment with the compound resulted in decreased activation of NF-κB and MAPK pathways in RAW 264.7 cells exposed to LPS, further supporting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects :
- The target compound’s dual 4-methoxyphenyl groups enhance electron density compared to halogenated analogs (e.g., bromo/dichloro in ), improving solubility in polar solvents.
- Chalcone derivatives (e.g., ) lack nitrogen-based functional groups but exhibit π-conjugation, favoring radical scavenging and anticancer activity.
Functional Group Impact: Hydroxyimino groups (shared with and ) enable chelation of metal ions, useful in catalysis or metallodrug design. Hydrazinylidene moieties (shared with and ) may exhibit tautomerism, influencing reactivity and binding modes in biological systems.
Preparation Methods
Synthetic Route
- The process begins with 4-methoxyaniline as the starting material.
- Sequential addition of hydrochloric acid and sodium nitrite is carried out at low temperatures (0–5 °C) to form the diazonium salt.
- The molar ratios are carefully controlled: aniline : HCl : NaNO2 = 1 : (2.3–3.2) : (1–1.1).
- The reaction mixture is maintained at 0–22 °C for 30–90 minutes to ensure complete diazotization.
- Subsequent addition of ammonium sulfate and more hydrochloric acid facilitates reduction and hydrolysis steps.
- The molar ratio of ammonium sulfate : HCl : aniline is maintained at 1 : (2–3.5) : (2.5–3.0).
- The product is isolated by acid precipitation, filtration, and drying.
Advantages and Yields
- This method offers high reaction speed and short operation time .
- The yield of the benzenediazonium chloride intermediate is high, contributing to overall efficiency.
- The process is cost-effective with low equipment investment requirements.
| Step | Reagents & Conditions | Temperature (°C) | Time (min) | Molar Ratio (Aniline:HCl:NaNO2) | Yield (%) |
|---|---|---|---|---|---|
| Diazotization | Aniline, HCl, NaNO2 | 0–5 | 30–90 | 1 : 2.3–3.2 : 1–1.1 | High |
| Reduction & Hydrolysis | Ammonium sulfate, HCl | 0–22 | — | 1 : 2–3.5 : 2.5–3.0 | — |
Table 1: Key parameters for preparation of 4-methoxyphenyl hydrazine hydrochloride
Formation of the Target Compound
The target molecule involves a hydroxyimino group and a hydrazinylidene substituent on a propanone scaffold bearing two 4-methoxyphenyl groups. The synthetic strategy generally involves:
- Preparation of the hydrazine intermediate (as above).
- Condensation of the hydrazine derivative with appropriate keto or aldehyde precursors to form hydrazone or oxime linkages.
- Control of reaction conditions to favor formation of the hydroxyimino functionality.
General Synthetic Approach
- The hydrazine hydrochloride is reacted with a keto compound bearing the 4-methoxyphenyl substituent.
- A base or acid catalyst may be employed to facilitate condensation.
- Solvents such as ethanol, methanol, or other polar solvents are typically used.
- The reaction is monitored by spectroscopic methods to confirm formation of the hydroxyimino and hydrazinylidene bonds.
- Purification is achieved by recrystallization or chromatography.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, or Mixtures | Polar solvents preferred |
| Temperature | Room temperature to reflux | Controlled to avoid side reactions |
| Catalyst | Acidic (HCl) or Basic (NaOH) | Depends on substrate reactivity |
| Reaction Time | Several hours (2–12 h) | Monitored by TLC or HPLC |
| Molar Ratios | Hydrazine : Keto compound = 1:1 | Stoichiometric or slight excess hydrazine |
Table 2: Typical reaction parameters for condensation step
Research Findings and Analytical Data
- The formation of the hydroxyimino group is confirmed by characteristic infrared (IR) absorption bands around 3200–3500 cm⁻¹ (OH stretch) and 1600–1650 cm⁻¹ (C=N stretch).
- Nuclear Magnetic Resonance (NMR) spectroscopy shows signals corresponding to the methoxy groups and aromatic protons, as well as the hydrazone protons.
- Mass spectrometry (MS) confirms molecular weight consistent with the target compound.
- Purity and polymorphic forms can be analyzed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistent crystalline form.
Summary Table of Preparation Methods
| Step No. | Process Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diazotization of 4-methoxyaniline | HCl, NaNO2, 0–5 °C, 30–90 min | Formation of diazonium salt |
| 2 | Reduction to hydrazine hydrochloride | Ammonium sulfate, HCl, 0–22 °C | 4-methoxyphenyl hydrazine hydrochloride |
| 3 | Condensation with keto precursor | Base or acid catalyst, ethanol/methanol, RT to reflux | Formation of hydroxyimino-hydrazinylidene compound |
| 4 | Purification | Recrystallization, chromatography | Pure target compound |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one?
The synthesis typically involves multi-step organic reactions, including condensation, diazotization, and hydrazone formation. For example, hydrazinylidene derivatives are synthesized via reactions between diazonium salts and carbonyl precursors. A representative approach involves:
- Diazotization of 4-methoxyaniline in acidic conditions to generate the diazonium salt.
- Reaction with methyl 2-chloro-3-oxobutanoate under controlled temperatures (e.g., 273 K) in ethanol, followed by crystallization .
- Critical parameters include pH control, solvent selection (e.g., ethanol), and catalyst use (e.g., sodium acetate) to optimize yield and purity .
Q. How is the crystal structure of this compound resolved, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection using a diffractometer (e.g., Agilent SuperNova Dual) with CuKα radiation.
- Structure solution via direct methods (e.g., SHELXS97) and refinement using SHELXL97 .
- Visualization and analysis with programs like X-SEED or ORTEP for anisotropic displacement ellipsoids .
- Example parameters: Monoclinic space group P2₁/c, with unit cell dimensions a = 5.8873 Å, b = 25.0467 Å, c = 7.3041 Å, β = 99.016° .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : Assign methoxy (δ ~3.8 ppm) and aromatic proton signals (δ ~6.8–7.5 ppm) to confirm substitution patterns.
- FT-IR : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹, N–H bend ~1600 cm⁻¹).
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., m/z = 226.66 for C₁₀H₁₁ClN₂O₂) .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the electronic properties of this compound?
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict reactivity. For hydrazinylidene derivatives, planar molecular geometries (r.m.s. deviation ~0.15 Å) are common, influencing conjugation and charge transfer .
- Molecular Dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS.
Q. What strategies resolve contradictions in spectroscopic and crystallographic data?
- Discrepancy Analysis : Compare experimental bond lengths/angles (e.g., C–N = 1.35 Å) with DFT-optimized values. Deviations >0.05 Å may indicate experimental artifacts .
- Multi-Method Validation : Cross-validate NMR/IR data with SC-XRD results. For example, confirm hydrogen bonding (N–H⋯O, ~2.8 Å) via crystallography and FT-IR .
Q. How does the compound’s structural flexibility impact its biological activity?
- The hydrazinylidene moiety enables tautomerism (keto-enol), affecting binding to biological targets.
- Docking Studies : Use AutoDock to model interactions with enzymes (e.g., cyclooxygenase-2). Substituent positioning (e.g., methoxy groups) modulates steric hindrance and binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Control : Use chiral catalysts (e.g., L-proline) in asymmetric synthesis steps.
- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance enantiomer separation .
Methodological Considerations
Q. How to design experiments for analyzing degradation products under varying pH conditions?
Q. What advanced techniques validate hydrogen bonding networks in the crystal lattice?
Q. How to address low yields in hydrazone formation reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
